molecular formula C12H10N2O2 B3250509 Methyl [2,2'-bipyridine]-6-carboxylate CAS No. 203573-76-6

Methyl [2,2'-bipyridine]-6-carboxylate

Cat. No.: B3250509
CAS No.: 203573-76-6
M. Wt: 214.22 g/mol
InChI Key: QBISCYBGKUJHRG-UHFFFAOYSA-N
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Description

Contextual Significance of Bipyridine Ligands in Contemporary Chemistry

2,2'-Bipyridine (B1663995) (bpy) and its derivatives are among the most extensively utilized ligands in inorganic and organometallic chemistry. rsc.orgnih.gov Their prominence stems from their robust redox stability, ease of functionalization, and their capacity to form stable chelate complexes with a wide array of metal ions. nih.govnih.gov As neutral bidentate ligands, they coordinate to metal cations, forming charged complexes whose electronic and photophysical properties can be finely tuned. nih.govnih.gov This has led to their widespread application in fields as diverse as catalysis, materials science, supramolecular chemistry, and the development of photosensitizers and luminescent devices. nih.govnih.govrsc.org

The two nitrogen atoms in the 2,2'-bipyridine scaffold act as a strong chelating agent, enhancing the stability of the resulting metal complexes compared to monodentate ligands. nih.gov The planar structure of the bipyridine unit facilitates electron delocalization, which in turn gives rise to unique optical and redox properties in their metal complexes, often characterized by intense metal-to-ligand charge transfer (MLCT) bands. osti.gov These fundamental characteristics make bipyridine a foundational building block for creating complex molecular architectures with specific functions.

Overview of Research Trajectories for Methyl [2,2'-bipyridine]-6-carboxylate

This compound is a functionalized bipyridine ligand that has garnered attention for its potential to create metal complexes with tailored properties. The introduction of a methyl ester group at the 6-position of the bipyridine framework provides an additional coordination site (the carbonyl oxygen) and modifies the electronic properties of the ligand. Research involving this specific compound and its close derivatives, such as the corresponding carboxylic acid, has explored several key areas:

Luminescent Materials: The bipyridine scaffold is a well-known chromophore. The functionalization with a carboxylate group can enhance the coordination capabilities and influence the photophysical properties of the resulting metal complexes. researchgate.net Research has focused on lanthanide complexes, where the ligand acts as an "antenna" to absorb light and transfer the energy to the metal center, resulting in characteristic line-like emission. acs.orgacs.org The substitution pattern on the bipyridine ring is known to affect the luminescence efficiency of these complexes. nih.gov

Catalysis: Transition metal complexes of bipyridine are effective catalysts for a range of reactions. rsc.org The electronic and steric environment provided by the ligand is crucial for catalytic activity. Functional groups like the methyl ester in this compound can influence the reactivity of the metal center. Research in this area investigates the catalytic performance of complexes with such ligands in reactions like CO2 reduction and oxidation reactions. rsc.org

Supramolecular Chemistry: The ability of bipyridine ligands to direct the assembly of complex structures has been widely exploited. The functional groups on this compound can be used to form extended networks and novel supramolecular architectures through further reactions or coordination. mdpi.com

A common synthetic route to access the core 2,2'-bipyridine-6-carboxylic acid involves the hydrolysis of the corresponding nitrile, [2,2'-bipyridine]-6-carbonitrile (B1338378). rsc.org The methyl ester can then be obtained through standard esterification procedures.

Scope and Research Imperatives for Functionalized Bipyridine Derivatives

The functionalization of the bipyridine scaffold is a key strategy for the rational design of molecules with specific properties. The introduction of substituents allows for the fine-tuning of the electronic and steric characteristics of the ligand, which in turn dictates the behavior of the resulting metal complex.

The research imperatives for functionalized bipyridine derivatives like this compound are driven by the pursuit of:

Enhanced Photophysical Properties: There is a continuous demand for more efficient and stable luminescent materials for applications in lighting, displays, and bio-imaging. The strategic placement of functional groups can optimize light absorption, energy transfer, and emission quantum yields. rsc.org

Improved Catalytic Performance: The development of more active, selective, and robust catalysts is a central goal in chemistry. Functionalized ligands can be designed to stabilize specific oxidation states of the metal center, facilitate substrate binding, and promote desired reaction pathways. researchgate.netacs.org

Novel Materials: The creation of new materials with unique properties, such as metal-organic frameworks (MOFs) with tailored porosity and functionality, is an active area of research. mdpi.com Functionalized bipyridines serve as versatile building blocks for these materials. acs.org

The ability to synthetically modify the bipyridine core, as exemplified by this compound, provides a powerful tool for chemists to create bespoke molecules to address specific scientific and technological challenges. rsc.org

Interactive Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS Number 203573-76-6
Appearance White powder
Boiling Point 387.3±32.0 °C at 760 mmHg
Density 1.2±0.1 g/cm3
Data sourced from commercial supplier information and chemical databases. mdpi.com

Table 2: Representative Applications of Functionalized Bipyridine Complexes

Application AreaMetal IonFunctional Group on BipyridineObserved Property/Function
Luminescent Materials Europium (Eu³⁺)Dicarboxylic DimethylanilidesMetal-centered luminescence
Luminescent Materials Ytterbium (Yb³⁺), Neodymium (Nd³⁺)Pyridine-bis(carboxamide)-bithiopheneNear-infrared (NIR) emission
Catalysis Rhenium (Re), Manganese (Mn)UnsubstitutedElectrocatalytic reduction of CO₂
Catalysis Ruthenium (Ru)DicarboxylateWater oxidation catalysis
Photosensitizers Ruthenium (Ru²⁺)Carboxylic acid-methylTunable photophysical and acid-base properties
This table presents representative examples from the literature to illustrate the roles of functionalized bipyridine ligands and is not exhaustive for this compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-pyridin-2-ylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-7-4-6-10(14-11)9-5-2-3-8-13-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBISCYBGKUJHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2,2 Bipyridine 6 Carboxylate and Its Precursors

Established Synthetic Routes to the Bipyridine Core

The construction of the 2,2'-bipyridine (B1663995) framework is a cornerstone of heterocyclic chemistry. Various methods have been developed, with metal-catalyzed cross-coupling reactions being particularly prominent due to their efficiency and versatility.

Cross-Coupling Strategies (e.g., Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and they are extensively used in the synthesis of bipyridines. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It is a high-yield method that tolerates a wide range of functional groups. orgsyn.orgorgsyn.org For instance, 2-pyridyl zinc halides can be effectively coupled with 2-bromopyridines to form the 2,2'-bipyridine skeleton. mdpi.com The reaction demonstrates good regioselectivity, with 2-halopyridines being more reactive than their 3- or 4-substituted counterparts. orgsyn.org

Stille Coupling: The Stille reaction utilizes the coupling of an organotin compound with an organic halide, catalyzed by palladium. mdpi.com This method has been successfully employed for the synthesis of various functionalized 2,2'-bipyridines in high yields and on multigram scales. acs.orgacs.orgnih.govcmu.edu The synthesis involves the reaction of 2-tributylstannyl-pyridines with 2-bromo-pyridines. acs.org A significant drawback of this method is the toxicity associated with the organotin reagents. mdpi.com

Table 1: Comparison of Negishi and Stille Cross-Coupling Reactions for Bipyridine Synthesis
FeatureNegishi CouplingStille Coupling
Organometallic Reagent OrganozincOrganotin
Catalyst Palladium or NickelPalladium
Advantages High yields, mild reaction conditions, good functional group tolerance. orgsyn.orgorgsyn.orgHigh yields, suitable for large-scale synthesis. acs.orgacs.orgnih.govcmu.edu
Disadvantages Requires preparation of organozinc reagents.Toxicity of organotin compounds. mdpi.com
Typical Reactants 2-Pyridyl zinc halide + 2-Halopyridine2-Tributylstannyl-pyridine + 2-Bromopyridine

Homocoupling Reactions for Symmetrical Bipyridines

Homocoupling reactions provide an efficient pathway to symmetrical bipyridines. elsevierpure.com These methods involve the coupling of two identical molecules.

Ullmann Coupling: This classic method involves the copper-mediated homocoupling of aryl halides to form symmetrical biaryls. mdpi.comresearchgate.net While effective, it often requires high reaction temperatures. researchgate.net Modern variations using palladium catalysts can proceed under milder conditions. researchgate.net

Wurtz Coupling: The Wurtz reaction can be used to synthesize symmetrical bipyridines by reacting pyridines with a sodium dispersion followed by an oxidizing agent. mdpi.com

Recent studies have focused on optimizing these homocoupling reactions to improve yields and provide the desired symmetrical bipyridine adducts. elsevierpure.com

Vilsmeier-Haack Reaction for Aldehyde Precursors

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgrsc.org It involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3) to generate an electrophilic iminium salt known as the Vilsmeier reagent. wikipedia.orgsemanticscholar.org This reagent can then react with a suitable substrate to introduce a formyl group (-CHO). ijpcbs.com In the context of bipyridine synthesis, this reaction can be used to introduce an aldehyde functionality onto a pyridine (B92270) ring, which can then serve as a precursor for further transformations, including oxidation to a carboxylic acid. ijpcbs.comrsc.org The reaction is particularly useful for introducing formyl groups at specific positions on the heterocyclic ring. rsc.org

Regioselective Functionalization Techniques at the 6-Position

To obtain methyl [2,2'-bipyridine]-6-carboxylate, specific functionalization at the 6-position of the bipyridine core is necessary. This can be achieved through various regioselective techniques.

Introduction of Carboxylate and Ester Functionalities

Direct introduction of a carboxylate or ester group at the 6-position of a pre-formed bipyridine ring is a key synthetic step. One approach involves the palladium-catalyzed carboethoxylation of a 6-bromo-2,2'-bipyridine (B106941) derivative. nih.gov This reaction, promoted by a low-valent Pd(0) catalyst, effectively transforms the bromo group into an ester. nih.gov Subsequent saponification of the ester followed by acidification yields the corresponding carboxylic acid. nih.gov The incorporation of a carboxylic acid group can significantly influence the biological activity of the resulting bipyridine complexes. rsc.org

Another strategy involves the synthesis of [2,2'-bipyridine]-6-carbonitrile (B1338378) from 2,2'-bipyridyl N-oxide, which can then be hydrolyzed to the carboxylic acid.

Table 2: Methods for Introducing Carboxylate/Ester Functionalities
MethodPrecursorReagentsProductReference
Carboethoxylation6-bromo-2,2'-bipyridinePd(0) catalyst, CO, Ethanol (B145695)Ethyl [2,2'-bipyridine]-6-carboxylate nih.gov
Nitrile Hydrolysis[2,2'-Bipyridine]-6-carbonitrileAcid or Base[2,2'-Bipyridine]-6-carboxylic acid

Oxidation of Methyl Substituents to Carboxylic Acids and Esters

An alternative and widely used strategy involves the synthesis of a methyl-substituted bipyridine, such as 6-methyl-2,2'-bipyridine, followed by oxidation of the methyl group to a carboxylic acid. acs.org Various oxidizing agents can be employed for this transformation. For instance, potassium dichromate in sulfuric acid has been used to convert methyl groups on a bipyridine to carboxylic acids. reddit.com Other methods for the oxidation of methylpyridines to pyridine carboxylic acids have also been reported. nih.govacs.org The direct oxidation of benzylic methyl groups to carboxylic acids can also be achieved using reagents like molecular oxygen with catalytic hydrobromic acid under photoirradiation or hydrogen peroxide with a tungsten catalyst. organic-chemistry.org The resulting carboxylic acid can then be esterified to yield the desired this compound.

This two-step approach, involving the synthesis of a methyl-substituted bipyridine followed by oxidation, offers a versatile route to the target compound and its derivatives. acs.orgacs.org

Nucleophilic Addition and Subsequent Transformations

A notable strategy for the functionalization of bipyridine scaffolds involves the nucleophilic aromatic substitution (SNAr) on activated bipyridine precursors. nih.gov One such method utilizes cationically charged trimethylammonium groups as effective leaving groups, which allows for reactions to proceed under mild conditions. This approach is particularly advantageous as it facilitates the synthesis and purification of a wide range of derivatives. nih.gov

The reaction involves the displacement of a trimethylammonium group on a bipyridine ring by various nucleophiles. nih.gov This transformation has been successfully applied to introduce C–O, C–S, and C–F bonds. For instance, treating a bipyridine-trimethylammonium salt with alcohol nucleophiles in the presence of a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in acetonitrile (B52724) yields the corresponding alkoxy-bipyridine derivatives. nih.gov This method tolerates complex alcohol nucleophiles, enabling the introduction of additional functionalities, such as other metal-binding sites or chiral centers. nih.gov

A key feature of this methodology is the conversion of the electron-deficient trimethylammonium group into an electron-rich dimethylamino group through selective monodemethylation, which can be achieved using potassium thioacetate (B1230152). nih.gov This switch from an electron-withdrawing to an electron-donating group significantly alters the electronic properties of the bipyridine ligand. nih.gov The general applicability of this SNAr reaction extends to the diversification of other azaheterocycles, including pharmaceuticals and natural products. nih.gov

Table 1: Examples of Nucleophilic Substitution on Bipyridine-Trimethylammonium Salts Data sourced from a study on the diversification of bipyridines via nucleophilic displacement. nih.gov

SubstrateNucleophileProductYield
6-trimethylammonium 2,2′-bipyridine tetrafluoroboratePotassium thioacetate (KSAc)6-dimethylamino-2,2′-bipyridine99%
4,4'-bis(trimethylammonium) 2,2'-bipyridinePotassium thioacetate (KSAc)4,4'-bis(dimethylamino)-2,2'-bipyridine91%
Bipyridine-trimethylammonium saltVarious Alcohols/ThiolsFunctionalized C-O / C-S BipyridinesGeneral Method

Derivatization Strategies for Analogous Structures

The synthesis of bipyridine derivatives, including those with carboxylic acid and ester functionalities, heavily relies on modern cross-coupling reactions and other derivatization techniques. mdpi.comresearchgate.net These methods provide efficient ways to construct the C(sp²)–C(sp²) bond that forms the bipyridine core. mdpi.com

Synthesis of Substituted Bipyridine Carboxylic Acids and Esters

The Negishi coupling, for example, provides an efficient, high-yield route to methyl-substituted 2,2'-bipyridines on a large scale. orgsyn.org This method involves the reaction of a pyridyl zinc reagent with a pyridyl triflate, catalyzed by a palladium complex. orgsyn.org Similarly, Suzuki coupling, which uses boronic acids or their esters, is widely employed, though it can be sensitive to the stability of the pyridylboronic acid derivatives. mdpi.com

The synthesis of bipyridine carboxylic acids can also be accomplished by modifying an existing bipyridine structure. For instance, 4,4′-bipyridine-2-carboxylic acid has been successfully synthesized from 4,4′-bipyridine. rsc.org Such carboxylate-substituted bipyridine ligands are valuable for constructing metal-containing building blocks and mixed-metal framework materials. rsc.org Decarboxylative cross-coupling reactions have also been developed, allowing for the synthesis of arylpyridines from pyridyl carboxylates and aryl bromides. researchgate.netresearchgate.net

Table 2: Common Cross-Coupling Reactions for Bipyridine Synthesis This table summarizes key components of various cross-coupling methods used in the synthesis of bipyridine derivatives. mdpi.comresearchgate.netorgsyn.org

Coupling ReactionTypical CatalystPyridine Reagent 1Pyridine Reagent 2
Suzuki CouplingPalladium Complex (e.g., with Imidazolium Salt Ligand)Pyridylboronic Acid/EsterHalopyridine (e.g., Bromopyridine)
Negishi CouplingPalladium Complex (e.g., PdBr(Ph)(PPh3)2)Pyridyl Zinc HalideHalopyridine or Pyridyl Triflate
Stille CouplingPalladium ComplexOrganostannane (e.g., Pyridyl Stannane)Halopyridine
Decarboxylative CouplingPalladium Pincer ComplexPicolinic AcidPyridine (C-H activation)

Electrochemical Synthesis Approaches for Bipyridine Derivatives

Electrochemical methods are another avenue for the synthesis of bipyridine derivatives. preprints.org These approaches are often categorized alongside metal-catalyzed reactions and offer alternative pathways that can overcome some of the challenges associated with traditional catalysis. mdpi.comnih.gov For example, the homocoupling of halopyridines can be facilitated in the presence of a palladium catalyst and a reducing agent, with some studies investigating the electrochemical properties of the resulting products. preprints.orgnih.gov

While detailed procedures for the direct electrochemical synthesis of a broad range of bipyridines are still evolving, the use of electrochemistry for the characterization of these molecules is well-established. nih.govchemrxiv.org Techniques such as cyclic voltammetry are crucial for probing the redox behavior of bipyridine derivatives and their metal complexes. nih.govchemrxiv.org These studies provide insight into the electronic communication between different parts of the molecule, which is essential for applications in areas like electrogenerated chemiluminescence (ECL). nih.gov The synthesis of bipyridine ligands designed for specific electrochemical properties, such as those with appended aza-crown ethers, demonstrates the synergy between synthetic design and electrochemical analysis. chemrxiv.org

Purification and Yield Optimization Methodologies

The successful synthesis of bipyridine derivatives is critically dependent on effective purification techniques and strategies to maximize reaction yields. chemrxiv.org Many synthetic routes, particularly cross-coupling reactions, result in complex mixtures that require careful separation to isolate the desired product. orgsyn.orgorgsyn.org

Flash chromatography is a widely used method for the purification of bipyridine compounds. orgsyn.orgorgsyn.org Deactivated silica (B1680970) gel is often employed as the stationary phase to prevent the decomposition of sensitive products, with typical mobile phases consisting of mixtures of ethyl acetate (B1210297) and hexanes. orgsyn.orgorgsyn.org In cases where chromatography is challenging, recrystallization from appropriate solvents, such as hot ethyl acetate or ethanol, can yield highly pure crystalline products. orgsyn.orgorgsyn.org

Yield optimization is a central goal in developing synthetic routes. The move from older, often lower-yielding methods like the Kröhnke synthesis to modern cross-coupling reactions has significantly improved the efficiency of bipyridine preparation. orgsyn.org For example, the Negishi coupling described for methyl-2,2'-bipyridines is noted for its high yield and scalability. orgsyn.org An improved synthesis for 4,4′-bipyridine-2-carboxylic acid has also been reported, which significantly increased the yield and enabled further studies of its coordination chemistry. sc.edu Careful control of reaction conditions, choice of catalyst and ligands, and purity of reagents are all critical factors in maximizing the output of these syntheses. orgsyn.orgnih.gov

Table 3: Common Purification Techniques for Bipyridine Derivatives This table outlines standard laboratory methods for the purification of synthesized bipyridine compounds. orgsyn.orgorgsyn.org

TechniqueTypical Stationary PhaseTypical Mobile Phase / SolventNotes
Flash ChromatographySilica Gel (often deactivated with Et3N)Ethyl Acetate / Hexanes mixturesEffective for separating products from reaction byproducts and starting materials.
RecrystallizationN/AEthyl Acetate (EtOAc), Ethanol (EtOH)Used to obtain high-purity crystalline solids, often after initial purification by chromatography.
Aqueous ExtractionN/AEthyl Acetate, Dichloromethane, Water, BrineStandard workup procedure to remove water-soluble impurities before further purification.

Coordination Chemistry of Methyl 2,2 Bipyridine 6 Carboxylate

Ligand Properties and Coordination Modes

The coordination behavior of Methyl [2,2'-bipyridine]-6-carboxylate is primarily defined by the bipyridyl nitrogen atoms, with the ester functional group having a secondary, albeit significant, influence.

The most prevalent coordination mode for this compound is as a bidentate chelating ligand. wikipedia.org It coordinates to a metal center through the nitrogen atoms of its two pyridine (B92270) rings, forming a stable five-membered chelate ring. This N,N'-bidentate coordination is a characteristic feature of 2,2'-bipyridine (B1663995) and its derivatives. wikipedia.orgiucr.orghhu.de The planarity of the bipyridine unit facilitates strong σ-donation from the nitrogen lone pairs to the metal ion's empty orbitals, resulting in robust complex formation. wikipedia.orgresearchgate.net This mode of coordination is observed in complexes with numerous transition metals, where the geometry around the metal center is typically octahedral or distorted octahedral. iucr.orghhu.denih.gov

The presence of the methyl carboxylate group (-COOCH₃) at the 6-position introduces the possibility of more complex coordination behavior. While the primary binding occurs through the pyridine nitrogens, the carbonyl oxygen of the ester group can potentially act as a third donor atom. This would result in the ligand acting in a tridentate N,N',O fashion.

Research on related carboxylate-substituted bipyridine ligands, such as 2,2'-bipyridine-6,6'-dicarboxylate (bda), demonstrates that the carboxylate groups readily participate in coordination. acs.orgnih.gov In these cases, the ligand chelates in a meridional fashion. nih.gov Similarly, studies on other heterocyclic ligands with 2-carboxylato substituents have shown chelation involving the carboxylate oxygen. researchgate.net For this compound, the ester carbonyl oxygen is a potential donor, but its coordination is generally weaker than that of a deprotonated carboxylate group. The involvement of the ester group would lead to a second, larger chelate ring, which can be sterically and electronically less favorable. Therefore, while bidentate coordination is dominant, the potential for weak tridentate interaction exists, depending on the metal ion, solvent, and other ligands in the coordination sphere.

As a derivative of 2,2'-bipyridine, this compound is an excellent chelating agent for a wide range of transition metal ions. wikipedia.orgresearchgate.net The chelate effect, resulting from the formation of a stable five-membered ring upon bidentate coordination, significantly enhances the thermodynamic stability of the resulting complexes compared to those with analogous monodentate pyridine ligands. researchgate.net This strong chelation is observed with d-block elements, including those in the first row (e.g., Mn, Fe, Co, Ni, Cu) and second and third rows (e.g., Ru). iucr.orgnih.govnih.govresearchgate.net The resulting complexes are often intensely colored due to metal-to-ligand charge transfer (MLCT) transitions, a characteristic feature of polypyridyl complexes. wikipedia.org

Formation of Metal Complexes

The versatile coordination properties of this compound allow for the synthesis of various types of metal complexes, including both homoleptic and heteroleptic structures.

Homoleptic complexes , with the general formula [M(L)n]z+, consist of a central metal ion coordinated exclusively to this compound ligands. For octahedral metal ions like Fe(II) or Ru(II), tris-homoleptic complexes, [M(L)₃]z+, are common, where three bidentate ligands satisfy the metal's coordination number of six. wikipedia.orgresearchgate.net

Heteroleptic complexes , on the other hand, contain a mixture of ligands in the metal's coordination sphere, such as [M(L)(L')n]z+. nih.gov The synthesis of these complexes can be achieved by reacting a precursor complex, often containing labile ligands, with this compound. nih.govacs.org For instance, a precursor like [Ru(bpy)₂(Cl)₂] can react with this ligand to form a mixed-ligand complex. researchgate.netuzh.ch The synthesis of heteroleptic complexes allows for the fine-tuning of the electronic and photophysical properties of the final product by combining the characteristics of different ligands. nih.govacs.orgrsc.org

Complex TypeGeneral FormulaDescriptionSynthesis Strategy
Homoleptic [M(L)n]z+Central metal ion is coordinated only to this compound ligands. researchgate.netReaction of a metal salt with a stoichiometric amount of the ligand (e.g., 3 equivalents for an octahedral complex). researchgate.net
Heteroleptic [M(L)(L')n]z+Central metal ion is coordinated to this compound and at least one other type of ligand (L'). nih.govStepwise reaction, starting with a metal precursor containing other ligands, followed by the addition of this compound. nih.govacs.org

This compound forms stable complexes with a broad spectrum of transition metal ions and lanthanides, leveraging its robust chelating ability.

Ruthenium(II): Ru(II) polypyridyl complexes are extensively studied for their rich photophysical and electrochemical properties. acs.orgacs.orgacs.org this compound can be incorporated into both homoleptic [Ru(L)₃]²⁺ and heteroleptic [Ru(L)n(L')m]²⁺ architectures. nih.govnih.gov The synthesis often involves reacting the ligand with a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂ or RuCl₃·xH₂O, often under reflux in a solvent like ethanol (B145695) or methanol. nih.govtechnion.ac.il The electronic properties of these complexes can be tuned by the substituents on the bipyridine rings. acs.org

Iron(II): Iron(II) readily forms tris-bipyridyl complexes, [Fe(bpy)₃]²⁺, known for their intense red color. wikipedia.orgresearchgate.net Similarly, it forms stable octahedral complexes with this compound. nih.govresearchgate.net These complexes are typically synthesized by mixing an Fe(II) salt (e.g., FeCl₂ or Fe(BF₄)₂) with three equivalents of the ligand in solution. rsc.org

Cobalt(II): Co(II) forms various complexes with bipyridine-based ligands, with coordination numbers and geometries depending on the reaction conditions and other ligands present. researchgate.netrsc.org Both homoleptic and heteroleptic Co(II) complexes with this compound can be synthesized. researchgate.netacs.org For example, reacting a cobalt(II) salt with the ligand can yield complexes like [Co(L)₃]²⁺ or mixed-ligand species if other coordinating anions or solvents are present. rsc.org

Nickel(II): Nickel(II) forms stable, typically green or blue, octahedral complexes such as [Ni(L)₃]²⁺ with bipyridine ligands. researchgate.netacs.org The synthesis is generally straightforward, involving the direct reaction of a Ni(II) salt with the ligand in a suitable solvent.

Copper(II): The coordination chemistry of Cu(II) with bipyridine ligands is diverse, featuring various geometries such as distorted octahedral, square pyramidal, and trigonal bipyramidal. iucr.orgnih.gov This diversity is often a result of the Jahn-Teller effect in the d⁹ Cu(II) ion. Complexes can be mononuclear, for example [Cu(L)₂(H₂O)]²⁺, or dinuclear, especially with bridging carboxylate ligands. iucr.orgresearchgate.net

Manganese(II): Mn(II) forms complexes with bipyridine ligands, often resulting in high-spin d⁵ species. hhu.deias.ac.in The synthesis can yield mononuclear complexes like [Mn(L)₂(X)₂] (where X is an anion) or dinuclear bridged species. hhu.deresearchgate.net The specific product often depends on the metal-to-ligand ratio and the nature of the counter-ions used in the synthesis. ias.ac.in

Lanthanides: While the coordination chemistry of bipyridine ligands is dominated by transition metals, they also form complexes with lanthanide ions (Ln³⁺). The interaction is primarily electrostatic, and due to the larger ionic radii of lanthanides, they exhibit higher coordination numbers (typically 8, 9, or 10). This often leads to complexes where multiple bipyridine ligands and additional solvent molecules or anions are coordinated to the metal center. The ester group on this compound could also participate in coordination to satisfy the higher coordination demands of the lanthanide ions.

Structural Analysis of Metal Complexes

The coordination of this compound and its parent acid, 2,2'-bipyridine-6-carboxylic acid, to metal centers results in a diverse array of structural motifs. X-ray crystallography has been an indispensable tool in revealing the intricate details of these structures, from the coordination geometry around the metal ion to the complex supramolecular architectures formed in the solid state.

Elucidation of Coordination Geometries (e.g., Octahedral, Square-Pyramidal)

The geometry adopted by a metal complex is fundamentally dictated by the coordination number of the central metal ion and the nature of the coordinating ligands. eurjchem.com In complexes involving this compound or its derivatives, the ligand typically acts as a tridentate N,N,O-chelate, using the two nitrogen atoms of the bipyridine core and an oxygen atom from the carboxylate group. This coordination mode often leads to six-coordinate complexes with distorted octahedral geometries.

A prime example is found in ruthenium(II) complexes. In a study of complexes with a related ligand, 4'-methyl-2,2'-bipyridine-4-carboxylic acid (Mebpy-COOH), crystal structure analysis of Ru(phen)₂(MebpyCOO) revealed a distorted octahedral geometry around the Ru(II) center. nih.gov Similarly, eight novel octahedral ruthenium(II) complexes containing 2,2′-bipyridine and various halogen-substituted salicylate (B1505791) ligands have been synthesized and structurally characterized. In these cases, the central ruthenium(II) atom is coordinated in a shape described as a tetragonal bipyramid, a form of distorted octahedron, with a {RuO₂N₄} chromophore. nih.gov

Copper(II) complexes also exhibit varied coordination geometries. A complex synthesized with 2,2'-bipyridine-6-carboxylato and 6-phenylpyridine-2-carboxylate ligands features a Cu(II) ion in a distorted square-pyramidal environment. researchgate.net The 2,2'-bipyridine-6-carboxylato ligand coordinates in a tridentate fashion. researchgate.net In another instance, a Cu(II) complex with 2,2'-bipyridine and 4-methylbenzoate, [Cu(4-mba)₂(bipy)(H₂O)], shows a five-coordinate geometry where the Cu(II) ion is bonded to two nitrogen atoms from the bipyridine, two oxygen atoms from two separate benzoate (B1203000) molecules, and one oxygen from a water molecule. eurjchem.com

Magnesium(II) has been shown to form an octahedral complex, [bis(2,2′-bipyridine-6-carboxylato-κN,N,O)magnesium(II)], where the metal center is coordinated to two tridentate bipyridine-6-carboxylato ligands. researchgate.net The versatility of the bipyridine-carboxylate scaffold allows for the formation of various geometries depending on the metal ion, co-ligands, and crystallization conditions.

Table 1: Selected Coordination Geometries in Bipyridine Carboxylate Metal Complexes This table is interactive. Click on the headers to sort the data.

Complex Metal Ion Coordination Geometry Ligand Coordination Mode Reference
[Ru(phen)₂(MebpyCOO)](ClO₄) Ru(II) Distorted Octahedral Bidentate (MebpyCOO) nih.gov
[Ru(salicylate)(bpy)₂] Ru(II) Tetragonal Bipyramid (Distorted Octahedral) Bidentate (Salicylate) nih.gov
[Cu(bpy-6-COO)(phpc)] Cu(II) Distorted Square-Pyramidal Tridentate (bpy-6-COO) researchgate.net
[Mg(bpy-6-COO)₂] Mg(II) Octahedral Tridentate (bpy-6-COO) researchgate.net
[Cu(4-mba)₂(bipy)(H₂O)] Cu(II) Five-coordinate Bidentate (bipy), Monodentate (4-mba) eurjchem.com
[Rh(dhbpy)(CO)₂]SbF₆ Rh(I) Square Planar Bidentate (dhbpy) scispace.com

Intermolecular Interactions and Supramolecular Assembly in Solid-State Structures

Beyond the individual molecule, the solid-state structures of metal complexes containing this compound are often governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, are crucial in assembling molecules into higher-order supramolecular architectures. researchgate.net

Hydrogen bonding is a prevalent feature, particularly when the carboxylate is protonated or when co-ligands like water are present. In the structure of [Cu(4-mba)₂(bipy)(H₂O)], molecules are linked into chains through pairs of O-H···O and C-H···O intermolecular hydrogen bonds. eurjchem.com

π-π stacking interactions are also common due to the aromatic nature of the bipyridine rings. These interactions play a significant role in the crystal packing. For example, the aforementioned copper complex, [Cu(4-mba)₂(bipy)(H₂O)], also exhibits Cg···Cg interactions (π-π stacking) between the six-membered rings of adjacent bipyridine ligands. eurjchem.com In a different system involving rhodium(I) and 6,6'-dihydroxy-2,2'-bipyridine, the square planar complexes form "molecular wires" in the solid state. scispace.com This assembly is driven by π-π interactions between the bipyridine backbones of adjacent complexes, with centroid-to-centroid distances measured between 3.45 Å and 3.85 Å. scispace.com The planar nature of the bipyridine ligand facilitates this face-to-face stacking in the crystal lattice. nih.gov These weak interactions collectively stabilize the crystal structure and can influence the material's bulk properties.

Table 2: Intermolecular Interactions in Bipyridine-based Metal Complexes This table is interactive. Click on the headers to sort the data.

Complex System Interaction Type Description Consequence Reference
[Cu(4-mba)₂(bipy)(H₂O)] O-H···O, C-H···O Hydrogen bonding involving coordinated water and benzoate ligands. Formation of 1D chains. eurjchem.com
[Cu(4-mba)₂(bipy)(H₂O)] π-π stacking Interaction between bipyridine rings of adjacent molecules. Stabilization of 3D supramolecular architecture. eurjchem.com
[Rh(dhbpy)(CO)₂]SbF₆ π-π stacking Stacking of planar complexes. Formation of "molecular wires". scispace.com

Influence of Substituents on Coordination Sphere and Ligand Conformation

The introduction of substituents onto the 2,2'-bipyridine framework, such as the methyl carboxylate group at the 6-position, significantly influences the electronic properties, steric environment, and ultimately, the coordination chemistry of the ligand.

Advanced Applications in Materials Science

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the structure and, consequently, the properties of the resulting material.

The design of MOFs and coordination polymers relies on the principles of crystal engineering, where the geometry of the metal-containing nodes (Secondary Building Units or SBUs) and the organic linkers determines the final topology of the network. nih.gov Ligands like those derived from the 2,2'-bipyridine (B1663995) family are valuable because they can coordinate to metal ions through their nitrogen atoms, while appended functional groups, such as carboxylates, provide additional coordination sites. rsc.orgacs.org This polydentate nature allows for the creation of robust and predictable network structures.

The final architecture—whether it be a 1D chain, a 2D layer, or a 3D framework—is influenced by several factors:

Metal Ion Coordination Geometry: The preferred coordination number and geometry of the metal cation (e.g., octahedral, tetrahedral) direct the spatial arrangement of the linkers. acs.org

Ligand Geometry and Flexibility: The rigidity or flexibility of the organic linker and the angle between its coordinating groups play a defining role in the resulting framework's topology. rsc.org

Reaction Conditions: Factors such as solvent, temperature, and pH can influence the deprotonation state of the ligands and the formation of specific SBUs, leading to different structural outcomes. acs.org

Steric Hindrance: Substituents on the ligand, such as methyl groups, can create steric hindrance that influences the packing of the coordination units and can reduce the connectivity of the SBUs, potentially favoring the formation of lower-dimensional structures like 2D layers over 3D frameworks. nih.gov

As a building block, Methyl [2,2'-bipyridine]-6-carboxylate and its parent acid, 2,2'-bipyridine-6,6'-dicarboxylic acid, are particularly effective due to their dual-functionality. The 2,2'-bipyridine moiety typically acts as a chelating agent, binding strongly to a single metal center. The carboxylate group can then bridge to adjacent metal centers, propagating the network structure. academax.com

In the construction of a series of lanthanide complexes, 2,2'-bipyridine-6,6'-dicarboxylic acid was shown to coordinate to two different metal centers, forming a layered crystal structure. academax.com A key strategy in modern MOF design involves using ligands where one coordination site can be selectively utilized post-synthesis. For instance, a Zr(IV)-based MOF was created using a bipyridine-dicarboxylate linker where the bipyridine sites were initially "open" or uncoordinated. rsc.org These open sites were then used to complex with PdCl₂, creating a highly active and recyclable catalyst within the MOF structure. rsc.org This demonstrates the role of the bipyridine unit not just as a structural linker, but also as a functional site for catalysis.

Development of Luminescent Materials

Luminescent materials, particularly those based on lanthanide ions, are of great interest for applications in sensing, bio-imaging, and lighting. The primary challenge with lanthanide ions is their very low light absorption efficiency.

Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) exhibit characteristic, sharp emission lines but suffer from weak absorption. icm.edu.pl To overcome this, they are complexed with organic ligands that can absorb light much more efficiently. This process, known as the "antenna effect," involves the organic ligand absorbing incident light (typically UV), transferring the energy intramolecularly to the complexed lanthanide ion, which then emits its characteristic light. academax.comicm.edu.pl

Complexes of Eu(III) and Tb(III) with 2,2'-bipyridine-6,6'-dicarboxylic acid demonstrate this principle effectively. academax.com The ligand acts as an efficient antenna, leading to intense luminescence. The Eu(III) complex shows a strong characteristic red emission peak at 612 nm, while the Tb(III) complex displays a bright green emission at 548 nm. academax.com Similarly, lanthanide complexes with 2,2'-bipyridine-N,N'-dioxide also show that the ligand sensitizes the luminescence of Eu³⁺, Tb³⁺, Sm³⁺, and Dy³⁺. nih.gov

Luminescence Data for Lanthanide Complexes with 2,2'-bipyridine-6,6'-dicarboxylic Acid academax.com
Lanthanide IonEmissive TransitionEmission Peak (nm)Observed Color
Europium(III)5D07F2612Red
Terbium(III)5D47F5548Green

The efficiency of luminescence in lanthanide complexes is governed by a delicate balance of several factors. icm.edu.plresearchgate.net

Energy Transfer Efficiency : For the antenna effect to be efficient, the energy of the ligand's triplet excited state must be appropriately matched with the accepting energy level of the lanthanide ion. icm.edu.pl The ligand's triplet level must be high enough to facilitate energy transfer to the ion but not so high that back-transfer occurs. The triplet state energy for 2,2'-bipyridine-N,N'-dioxide was determined to be 22,275 cm⁻¹, which is suitable for sensitizing Tb³⁺ (accepting level at ~20,500 cm⁻¹) and Eu³⁺ (accepting level at ~17,300 cm⁻¹). academax.comnih.gov

Non-Radiative Deactivation : The luminescence intensity can be significantly reduced or "quenched" by non-radiative processes, where the excited-state energy is lost as heat instead of light. researchgate.net A primary cause of quenching is the vibrational de-excitation by high-frequency oscillators, such as O-H bonds from coordinated water molecules or N-H bonds within the ligand itself. researchgate.netnih.gov Therefore, a critical design goal is to create ligands that form a coordination sphere that protects and insulates the lanthanide ion from the solvent environment. nih.gov

Ligand and Complex Structure : The structural rigidity of the complex and the nature of substituents on the ligand can impact the photophysical properties. acs.org For example, studies on isomeric 2,2'-bipyridyl-6,6'-dicarboxylic dimethylanilides showed that methylation at different positions of the ligand's phenyl ring influenced the stability of the complex and the luminescence lifetime. nih.gov Ortho-methylation was found to increase the lifetime value, while meta-methylation reduced it. nih.gov

Electrochromic Materials Development

Electrochromic materials are substances that exhibit a reversible change in color upon the application of an electrical potential. acs.org This property is the basis for technologies like smart windows, auto-dimming mirrors, and low-power displays.

Transition metal complexes, particularly those involving 2,2'-bipyridine and its derivatives, are prominent candidates for electrochromic applications. lboro.ac.uk The electrochromism in these materials typically arises from a change in the oxidation state of the metal center, which alters the complex's ability to absorb visible light. Good examples include complexes like [M(bipy)₃]²⁺ (where M = Fe, Ru, Os), which are intensely colored due to a strong metal-to-ligand charge transfer (MLCT) absorption band in the +2 oxidation state. lboro.ac.uk Upon electrochemical oxidation to the M(III) state, this MLCT band is lost, and the material becomes transparent or lightly colored. lboro.ac.uk

This compound is an ideal ligand for synthesizing such electroactive complexes. These monomeric complexes can be used directly in solution-phase electrochromic devices (ECDs). lboro.ac.uk Alternatively, by equipping the ligand with a polymerizable group (like a vinyl substituent), thin films of electroactive metallopolymers can be deposited on an electrode surface through electropolymerization. lboro.ac.uk This allows for the fabrication of all-solid-state devices, which are more robust for many applications. lboro.ac.uk In many functional ECDs, a material like methyl viologen is often used as the cathodic electrochrome, which typically switches between a transparent and a blue/purple state. acs.org

Synthesis and Characterization of Electrochromic Metal Complexes

The synthesis of electrochromic metal complexes utilizing this compound as a ligand typically involves coordination with a transition metal, most commonly ruthenium(II). The ester group on the bipyridine ligand allows for fine-tuning of the electronic and solubility properties of the resulting complex. A general synthetic approach involves the reaction of a suitable metal precursor, such as Ru(bpy)₂Cl₂ (where bpy is 2,2'-bipyridine), with this compound in an appropriate solvent under reflux.

The resulting complexes are then rigorously characterized to confirm their structure and elucidate their electrochemical and optical properties. Key characterization techniques include:

X-ray Crystallography: This technique provides definitive information about the molecular structure of the complex, including bond lengths and angles between the metal center and the ligands. For instance, in related ruthenium complexes with substituted bipyridine ligands, the ruthenium atom typically adopts a distorted octahedral coordination geometry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the coordination of the ligand to the metal center by observing shifts in the proton signals of the bipyridine framework compared to the free ligand. mdpi.com

Cyclic Voltammetry (CV): CV is a critical electrochemical technique used to study the redox behavior of the complexes. It reveals the potentials at which the metal center undergoes oxidation and reduction, which is fundamental to its electrochromic function. The ester group in this compound can withdraw electron density from the metal center, making oxidation more difficult compared to unsubstituted bipyridine complexes. rsc.org

UV-Visible Spectroscopy: This method is used to investigate the electronic absorption properties of the complex in its different oxidation states. The intense colors of these complexes arise from metal-to-ligand charge transfer (MLCT) transitions. mdpi.com Changes in the absorption spectrum upon electrochemical switching are what produce the electrochromic effect.

Table 1: Research Findings on Characterization of a Related Ruthenium(II) Complex

Characterization TechniqueObservation for a Ruthenium(II) complex with 4,4′-dimethoxycarbonyl-2,2′-bipyridineSignificance
X-ray Diffraction Ruthenium atom in a slightly distorted octahedral coordination environment. mdpi.comConfirms the geometry of the complex.
¹H NMR Spectroscopy Protons from the bipyridyl rings show different chemical shifts due to varying Ru-N bond lengths. mdpi.comConfirms ligand coordination and provides insight into the electronic structure.
Cyclic Voltammetry Reversible redox processes observed, indicating stability for electrochromic switching. researchgate.netDetermines the electrochemical switching potential and stability.
UV-Visible Spectroscopy Intense absorption in the visible region due to MLCT bands. mdpi.comExplains the origin of the color and how it changes with redox state.

Reversible Color Change Mechanisms in Electrochromic Systems

The reversible color change in electrochromic systems based on metal complexes of this compound is a direct consequence of the redox activity of the central metal ion. The process is driven by the application of an external electrical potential, which induces a change in the oxidation state of the metal.

The fundamental mechanism involves the following steps:

Initial State: In its stable oxidation state, for example, Ruthenium(II), the complex exhibits a characteristic color, often orange or red, due to a strong metal-to-ligand charge transfer (MLCT) absorption band in the visible spectrum. nih.gov

Electrochemical Oxidation: When a positive potential is applied, the Ruthenium(II) center is oxidized to Ruthenium(III). This change in oxidation state significantly alters the electronic structure of the complex.

Color Change: The oxidation to Ru(III) leads to a loss or significant shift of the MLCT absorption band. nih.gov As a result, the complex becomes much lighter in color or even colorless.

Reversibility: The process is reversible. By applying a negative potential, the Ruthenium(III) center is reduced back to Ruthenium(II), and the original color is restored. This ability to cycle between colored and bleached states is the hallmark of an electrochromic material.

The presence of the methyl ester group on the bipyridine ligand can influence the specific wavelengths of light absorbed and thus the observed colors. By modifying the substituents on the bipyridine ligand, it is possible to tune the electronic properties and, consequently, the color of the complex. For instance, electron-withdrawing groups like the carboxylate ester can affect the energy of the MLCT band. rsc.org This tunability is a key advantage in designing electrochromic devices with specific color-switching characteristics.

Catalytic Applications of Methyl 2,2 Bipyridine 6 Carboxylate Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This allows for high selectivity and activity under mild reaction conditions. The design of the ligand is paramount in determining the catalyst's performance, and ligands based on the 2,2'-bipyridine (B1663995) scaffold are among the most widely used in organometallic chemistry and catalysis. researchgate.netnih.govwiley.comberkeley.edu

Utilization in Transition Metal-Catalyzed Organic Transformations

While specific examples detailing the use of methyl [2,2'-bipyridine]-6-carboxylate in major industrial processes are not extensively documented in the provided results, the broader class of bipyridine and pyridine (B92270) carboxylate complexes is instrumental in numerous transition metal-catalyzed organic transformations. wiley.comthieme-connect.de The functionalized bipyridine framework is a key component in catalysts for reactions such as polymerization, oligomerization, and C-H bond activation. wiley.comthieme-connect.deua.pt

For instance, molybdenum(II) complexes with pyridine carboxylate ligands have been shown to be active catalysts for the ring-opening metathesis polymerization (ROMP) of norbornene and the polymerization of styrene. ua.pt Similarly, iridium complexes featuring bipyridine ligands are among the most powerful catalysts for aromatic C–H borylation, a crucial reaction for creating valuable arylboronic esters used in Suzuki–Miyaura cross-coupling. thieme-connect.de The presence of the ester functional group on the bipyridine ring, as in this compound, allows for further modification and tuning of the catalyst's properties or its immobilization onto solid supports. researchgate.net

Role of the Bipyridine Moiety in Catalyst Stability and Reactivity

The 2,2'-bipyridine (bpy) unit is a cornerstone in coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions. researchgate.netnih.gov This stability is a critical attribute for a successful catalyst, preventing decomposition under reaction conditions.

Several key features of the bipyridine moiety contribute to catalyst stability and reactivity:

Chelate Effect: As a bidentate ligand, 2,2'-bipyridine forms a five-membered ring with the metal center. This chelation significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands like pyridine. nih.gov

Redox Stability: The bipyridine ligand is robust and can withstand the oxidative or reductive conditions often required in catalytic cycles. researchgate.net It can also participate in redox reactions by accepting electrons, acting as a non-innocent ligand, which is crucial in many electrocatalytic processes. nih.gov

Tunability: The bipyridine framework can be easily functionalized at various positions. researchgate.net Introducing substituents like the methyl carboxylate group at the 6-position alters the steric and electronic environment around the metal center. This modification can influence the catalyst's solubility, activity, and selectivity by modulating the metal's redox potential and the accessibility of the catalytic site. thieme-connect.deacs.org For example, the twisted bite angle of the two pyridine rings in some derivatives can promote specific, highly sought-after catalytic transformations. researchgate.net

Electrocatalysis

Electrocatalysis involves the use of a catalyst to accelerate an electrochemical reaction at an electrode surface. Complexes of this compound and related bipyridine derivatives are particularly effective in this domain, especially for crucial energy conversion reactions like CO2 reduction and water oxidation.

Electrocatalytic Reduction of Carbon Dioxide (CO2)

The conversion of CO2 into chemical fuels is a major goal for renewable energy storage. Transition metal complexes with bipyridine-based ligands are among the most studied molecular electrocatalysts for this purpose. ucsd.edu

Molybdenum and tungsten tetracarbonyl complexes of 2,2'-bipyridine, such as M(bpy)(CO)4 (M = Mo, W), are active electrocatalysts for the reduction of CO2. rsc.org These Group 6 complexes represent a less common but effective class of catalysts for this transformation. rsc.orgresearchgate.net Similarly, rhenium complexes like [Re(bpy)(CO)3Cl] and its derivatives have been extensively studied. nih.gov Modifying the bipyridine ligand, for instance by adding redox-active BODIPY moieties, can enhance catalytic activity. A derivative, [Re(BB2)(CO)3Cl], showed a second-order rate constant for CO2 reduction approximately three times greater than the unsubstituted parent complex. nih.gov Cobalt complexes with polypyridine ligands have also demonstrated promising results for the electrocatalytic reduction of CO2 to CO. mdpi.com

CatalystProductOverpotential (V)ConditionsReference
Mn(bpy)(CO)3BrCO~0.4Acetonitrile (B52724), with water present ucsd.edu
[Re(BB2)(CO)3Cl]CONot specifiedAcetonitrile, applied potential of -2.0 V vs SCE nih.gov
[Co(qpy)(H2O)2]2+CO0.14Acetonitrile, with 3 M phenol mdpi.com
M(bpy-R)(CO)4 (M=Mo, W; R=H, tBu)CONot specifiedAcetonitrile rsc.org

Water Oxidation Catalysis

Water oxidation is the key, yet challenging, half-reaction in water splitting for hydrogen production. Ruthenium complexes featuring bipyridine ligands with carboxylate substituents, such as [Ru(bda)(L)2] (where H2bda is 2,2'-bipyridine-6,6'-dicarboxylic acid), are highly effective and rapid water oxidation catalysts. acs.orgnih.govpnas.org

In these systems, the carboxylate groups play a crucial role. In solution, a complex like [Ru(II)(bda)(isoq)2] (isoq = isoquinoline) can exist in an "open-arm" chelate form where one carboxylate is detached. nih.govnih.gov The presence of the carboxylate groups is believed to facilitate proton-coupled electron transfer (PCET) steps, which are essential for the water oxidation mechanism. The rate of water oxidation by these catalysts can be dramatically enhanced by the addition of external bases, which participate directly in proton transfer steps. nih.govnih.gov For the [Ru(II)(bda)(isoq)2] complex, the calculated half-time for water oxidation is as low as ~7 microseconds in a 1.0 M phosphate (B84403) buffer. nih.govnih.govcore.ac.uk

Catalyst SystemOxidantKey FeatureHalf-time for Water OxidationReference
[Ru(II)(bda)(isoq)2] in 1.0 M PO4(3-)Ce(IV)Rate enhancement by added base via Atom-Proton Transfer (APT) or Concerted Electron-Proton Transfer (EPT) pathways.~7 µs nih.govnih.govcore.ac.uk
[Ru(tpy)(bpm)(OH2)]2+Ce(IV)Single-site mechanism involving a RuV=O intermediate.Not specified acs.org

Mechanism and Active Species Identification in Electrocatalytic Cycles

Understanding the reaction mechanism and identifying the active species are critical for designing more efficient catalysts. In the electrocatalytic reduction of CO2 by manganese bipyridine carbonyl complexes, the process occurs at the second one-electron reduction of the catalyst. ucsd.edu Spectroscopic and computational studies on Mo and W bipyridine complexes have been used to characterize the singly and doubly reduced species that are active in the catalytic cycle. rsc.org For cobalt-polypyridine complexes, experimental and computational studies indicate that two consecutive one-electron reductions on the cobalt center lead to the catalytically active [Co0(L)]0 state. This species then reacts with CO2 to form a key metallocarboxylate intermediate, [CoII(L)–CO22−]0, which was successfully detected. mdpi.com

In the case of water oxidation by Ru-bda type catalysts, the mechanism is proposed to proceed through a high-valent, transient 7-coordinate RuV=O intermediate. acs.org This highly reactive species is the key oxidant that attacks a water molecule. The catalytic cycle involves stepwise oxidative activation of the initial Ru(II) complex. The rate-limiting step is often the O–O bond formation, which is significantly accelerated by concerted proton transfer to a base, in a process known as atom-proton transfer (APT). nih.govpnas.org For some molybdenum-sulfide bipyridine complexes studied for hydrogen evolution, theoretical pathways suggest that the Mo=O group can act as a proton relay, while the redox activity is centered on the anionic persulfide ligands. nih.gov This highlights that different parts of the molecule—the metal, the primary ligand, or other ancillary ligands—can be the site of the key redox events in a catalytic cycle.

Electrochemical Properties and Redox Behavior

Redox Potentials of Free Ligand and Metal Complexes

The redox potentials of metal complexes containing bipyridine ligands are sensitive to the nature of the substituents on the bipyridine rings. The presence of the electron-withdrawing carboxylate group is expected to make the reduction of the ligand more favorable (less negative potential) and the oxidation of the metal center more difficult (more positive potential).

For ruthenium(II) complexes incorporating monocarboxylate bipyridine ligands, comprehensive electrochemical studies have been conducted. For example, the [Ru(bpy)2(Mebpy-COOH)]2+ complex, where Mebpy-COOH is 4'-methyl-2,2'-bipyridine-4-carboxylic acid, exhibits a reversible Ru(II)/Ru(III) oxidation at +917 mV versus the ferrocene/ferrocenium (Fc0/+) couple in acetonitrile (B52724). nih.gov This value is influenced by the electronic nature of the ancillary ligands. nih.gov

The following table summarizes the redox potentials for a series of ruthenium(II) complexes with related monocarboxylate bipyridine ligands. This data illustrates the impact of different polypyridyl ligands on the metal-centered oxidation potential.

ComplexE½ (Ru(II)/Ru(III)) vs Fc⁰/⁺ (mV)Reference
[Ru(bpy)₂(Mebpy-COOH)]²⁺917 nih.gov
[Ru(phen)₂(Mebpy-COOH)]²⁺929 nih.gov
[Ru(dppz)₂(Mebpy-COOH)]²⁺1052 nih.gov
[Ru(bpy)(dppz)(Mebpy-COOH)]²⁺1005 nih.gov

This table presents redox potential data for ruthenium(II) complexes with 4'-methyl-2,2'-bipyridine-4-carboxylic acid (Mebpy-COOH), a structural isomer of the target ligand's parent acid, illustrating the influence of the ancillary ligands (bpy, phen, dppz) on the metal-centered redox process.

Ligand-Based and Metal-Based Redox Processes

In metal complexes of 2,2'-bipyridine (B1663995) and its derivatives, redox processes can be either centered on the metal ion or on the ligand itself. The electronic structure of the complex dictates which of these processes is more favorable at a given potential.

Metal-Based Redox Processes: The oxidation of the metal center, such as the Ru(II) to Ru(III) transition, is a common feature in the electrochemistry of these complexes. nih.govrsc.org The potential at which this occurs is highly dependent on the electron-donating or electron-withdrawing character of the ligands. Electron-withdrawing groups, like the carboxylate in methyl [2,2'-bipyridine]-6-carboxylate, tend to make the metal center more difficult to oxidize, resulting in a more positive oxidation potential. rsc.org

Ligand-Based Redox Processes: The 2,2'-bipyridine ligand is known to be "redox-active," meaning it can accept electrons into its π* orbitals. This leads to the formation of a radical anion (bpy•⁻) and, upon further reduction, a dianion (bpy²⁻). rsc.orgnih.gov These ligand-based reductions typically occur at negative potentials. rsc.org In complexes with multiple bipyridine-type ligands, a series of one-electron reductions can be observed, corresponding to the sequential reduction of each ligand. The presence of a carboxylate substituent is expected to lower the energy of the ligand's π* orbitals, making the ligand-based reductions occur at less negative potentials compared to unsubstituted bipyridine. rsc.org

Studies on zinc complexes with 2,2'-bipyridine have clearly demonstrated the stepwise reduction of the bpy ligand, providing well-characterized examples of the bpy⁰, bpy•⁻, and bpy²⁻ oxidation states within a homologous series of complexes. rsc.orgnih.gov Similarly, iron(II) complexes with polypyridine ligands exhibit both metal-centered oxidation and ligand-based reductions. nih.gov

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of chemical species. It provides information on the redox potentials and the reversibility of the electron transfer processes.

The cyclic voltammograms of ruthenium(II) complexes with carboxylated bipyridine ligands typically show a reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple at positive potentials. nih.govrsc.org At negative potentials, one or more reduction waves are observed, which are attributed to the ligand-based reductions. rsc.org For instance, in ruthenium complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂dcbpy), the initial reduction is often irreversible and associated with the deprotonation of the carboxylic acid groups, followed by reversible reductions of the bipyridine rings at more negative potentials. rsc.org While the methyl ester in this compound would not undergo deprotonation, the electron-withdrawing nature of the ester group would still influence the ligand-based reduction potentials.

Data from cyclic voltammetry studies of various Fe(II) polypyridine complexes in acetonitrile provide a useful reference for the expected electrochemical behavior. researchgate.net These studies detail the Fe(II)/Fe(III) redox couple and subsequent ligand-based reductions. researchgate.net

The table below presents representative cyclic voltammetry data for Co(II) complexes with different substituted bipyridine ligands, showcasing the different redox events observed.

ComplexRedox CoupleE½ (V) vs. FcH/FcH⁺Reference
Co(bpy)₃₂Co(III)/Co(II)0.29 nih.gov
Co(II)/Co(I)-1.03 nih.gov
Ligand Red.-1.89 nih.gov
Co(4,4'-di-Me-bpy)₃₂Co(III)/Co(II)0.18 nih.gov
Co(II)/Co(I)-1.13 nih.gov
Ligand Red.-2.00 nih.gov
Co(4,4'-di-OMe-bpy)₃₂Co(III)/Co(II)0.11 nih.gov
Co(II)/Co(I)-1.18 nih.gov
Ligand Red.-2.07 nih.gov

This table illustrates the effect of substituents on the redox potentials of cobalt complexes with different bipyridine ligands. The data is presented versus the Ferrocene/Ferrocenium redox couple and highlights the metal-centered and ligand-based redox processes.

Chronoamperometry, a technique where the potential is stepped and the resulting current is measured as a function of time, can be used to study the kinetics of electron transfer and associated chemical reactions. While specific chronoamperometry studies on this compound complexes were not found in the reviewed literature, this technique is often employed in conjunction with cyclic voltammetry to gain a more complete understanding of the electrochemical processes. For example, chronoamperometry experiments have been used to investigate the durability of catalysts in electrocatalytic systems. acs.org

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur as a species is oxidized or reduced. This provides valuable information about the electronic structure of the species in different oxidation states.

For ruthenium(II) polypyridyl complexes, spectroelectrochemistry can be used to monitor the changes in the metal-to-ligand charge transfer (MLCT) bands upon oxidation or reduction. Oxidation of the Ru(II) center to Ru(III) typically leads to the bleaching of the visible MLCT absorption band. Reduction of the bipyridine ligand to its radical anion gives rise to new absorption features characteristic of the bpy•⁻ species.

While specific spectroelectrochemical data for complexes of this compound were not identified, studies on related systems provide a clear picture of the expected behavior. For example, spectroelectrochemical investigations of ruthenium complexes with other functionalized bipyridine ligands have been instrumental in assigning the nature of the redox processes (metal- vs. ligand-centered) and identifying the products of electrochemical reactions.

Photophysical Properties

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of molecules based on the 2,2'-bipyridine (B1663995) scaffold is characterized by strong absorption bands in the ultraviolet region. researchgate.net These absorptions correspond to π–π* electronic transitions within the conjugated aromatic system of the bipyridine rings. For the free Methyl [2,2'-bipyridine]-6-carboxylate ligand, similar intense π–π* transitions are expected.

Upon coordination to a metal center like ruthenium(II), the UV-Vis absorption spectrum of the resulting complex displays more complex features. In addition to the ligand-centered (LC) π–π* transitions in the UV region (typically below 300 nm), a new, highly intense set of absorption bands appears in the visible region (around 450-500 nm). acs.orgnih.gov These bands are attributed to metal-to-ligand charge-transfer (MLCT) transitions. nih.gov In this process, absorption of a photon promotes an electron from a metal-centered d-orbital to a π* anti-bonding orbital localized on the bipyridine ligand.

The specific position and intensity of these MLCT bands can be fine-tuned by the substituents on the bipyridine ligands. acs.org Electron-donating groups on the bipyridine rings tend to red-shift the absorption bands, allowing the complex to absorb lower energy light. nih.gov This tunability is a key feature in the design of metal complexes for various light-driven applications.

Table 1: Representative UV-Vis Absorption Data for Ruthenium(II) Bipyridine Complexes

Complex λmax (nm) (Assignment) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Solvent
[Ru(bpy)₃]²⁺ 285 (LC π–π*), 452 (MLCT) 75,000 (LC), 14,600 (MLCT) Acetonitrile (B52724)
[Ru(4,4'-(CH₃)₂-bpy)₂(Mebpy-CN)]²⁺ 298 (LC π–π*), 464 (MLCT) 51,100 (LC), 15,900 (MLCT) Acetonitrile
[Ru(4,4'-(OCH₃)₂-bpy)₂(Mebpy-CN)]²⁺ 308 (LC π–π*), 488 (MLCT) 49,600 (LC), 19,800 (MLCT) Acetonitrile

Data is illustrative for substituted Ru(II) bipyridine complexes to show general trends. acs.org

Luminescence and Fluorescence Studies

While the free this compound ligand is not expected to be significantly luminescent in solution at room temperature, its coordination complexes with metals like ruthenium(II) can be highly emissive. youtube.com Upon excitation into either the LC or MLCT absorption bands, ruthenium(II) polypyridyl complexes typically exhibit strong luminescence. nih.gov

This emission originates from a triplet MLCT (³MLCT) excited state, which is populated with near-unit efficiency via rapid intersystem crossing from the initially formed singlet MLCT (¹MLCT) state. acs.org The emission is characterized by a large Stokes shift and a relatively long lifetime, often in the microsecond range in deaerated solutions. nih.gov The properties of this luminescence, including its wavelength, quantum yield, and lifetime, are highly sensitive to the nature of the ligands and the surrounding environment.

For instance, incorporating electron-donating or withdrawing groups on the bipyridine ligand, such as the methyl and carboxylate groups in this compound, can modulate the energy of the ³MLCT state and thus the color of the emitted light. acs.org The rigidity of the environment also plays a crucial role; for example, immobilizing complexes in solid matrices can inhibit non-radiative decay pathways and enhance emission. acs.org

Table 2: Representative Luminescence Data for Ruthenium(II) Bipyridine Complexes in Acetonitrile at Room Temperature

Complex Emission λmax (nm) Luminescence Quantum Yield (Φem) Excited-State Lifetime (τ, µs)
[Ru(bpy)₃]²⁺ 615 0.095 1.1
[Ru(4,4'-(CH₃)₂-bpy)₂(Mebpy-CN)]²⁺ 693 0.011 0.49
[Ru(4,4'-(OCH₃)₂-bpy)₂(Mebpy-CN)]²⁺ 740 0.005 0.28

Data is illustrative for substituted Ru(II) bipyridine complexes. acs.org

Photochemistry and Photoinduced Electron Transfer Processes

The ³MLCT excited state of ruthenium(II) complexes containing bipyridine ligands is both a stronger oxidant and a stronger reductant than the ground state. This dual redox character makes these complexes highly active in photoinduced electron transfer (PET) reactions. The this compound ligand plays a central role in these processes by accepting the electron from the metal upon photoexcitation.

In a typical PET process, the photoexcited complex, [Ru(bpy)₃]²⁺*, can donate an electron to an acceptor molecule (oxidative quenching) or accept an electron from a donor molecule (reductive quenching). The bipyridine ligand is the initial acceptor of the electron from the ruthenium center in the MLCT transition, and its electronic properties influence the driving force and kinetics of subsequent intermolecular electron transfer.

These PET capabilities are fundamental to applications in artificial photosynthesis and photocatalysis, where light energy is converted into chemical energy. The long lifetime of the ³MLCT state is particularly advantageous, as it provides a sufficient window for bimolecular electron transfer reactions to occur before the excited state decays.

Photosensitizer Applications

A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. Transition metal complexes containing bipyridine ligands, such as those formed with this compound, are excellent candidates for photosensitizer applications, most notably in photodynamic therapy (PDT). acs.orgacs.org

PDT is a medical treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells. chemsrc.com The mechanism relies on the photosensitizer absorbing light and transferring the energy to molecular oxygen (O₂), converting it from its stable triplet ground state to the highly reactive singlet oxygen (¹O₂) state. acs.org Singlet oxygen is a potent oxidizing agent that induces cell death.

Ruthenium(II) polypyridine complexes are well-suited for this role due to several key properties:

Strong absorption in the visible region: Their intense MLCT bands allow for activation with light that can penetrate biological tissues. nih.gov

High efficiency of triplet state formation: They populate the reactive ³MLCT state with near-perfect quantum yield.

Long triplet state lifetime: This provides ample opportunity for energy transfer to oxygen. nih.gov

The design of the bipyridine ligand is critical for optimizing a complex's performance as a photosensitizer. Substituents can be used to tune the absorption spectrum to match specific light sources and to influence the complex's cellular uptake and localization. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone of computational chemistry for investigating the electronic structure of molecules. For Methyl [2,2'-bipyridine]-6-carboxylate, this method would be used to determine its ground-state optimized geometry, providing insights into bond lengths, bond angles, and dihedral angles.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a molecule is more reactive. Furthermore, the spatial distribution of the HOMO and LUMO densities would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 8.1: Hypothetical DFT-Calculated Electronic Properties of this compound. (Note: The following data is illustrative and not based on actual published results.)

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV

Time-Dependent DFT (TD-DFT) for Optical Absorption Spectra

To understand the optical properties of this compound, Time-Dependent DFT (TD-DFT) calculations would be performed. This method is used to predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of excited states.

The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved in the electronic transitions would clarify their nature, such as π→π* or n→π* transitions, which are characteristic of molecules with conjugated systems and heteroatoms like the bipyridine moiety.

Table 8.2: Hypothetical TD-DFT Calculated Optical Absorption Data for this compound. (Note: The following data is illustrative and not based on actual published results.)

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S0 → S1 310 0.15 HOMO → LUMO (π→π*)
S0 → S2 285 0.28 HOMO-1 → LUMO (π→π*)

Computational Studies of Reactivity and Stability

DFT calculations can also provide valuable insights into the reactivity and stability of this compound. By calculating various reactivity descriptors derived from the conceptual DFT framework, a more quantitative understanding of its chemical behavior can be achieved.

Table 8.3: Hypothetical Reactivity Descriptors for this compound. (Note: The following data is illustrative and not based on actual published results.)

Descriptor Value (eV)
Ionization Potential (I) 6.5
Electron Affinity (A) 1.8
Electronegativity (χ) 4.15

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)

In addition to UV-Vis spectra from TD-DFT, DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the isotropic shielding constants of the nuclei (e.g., ¹H and ¹³C) and referencing them to a standard compound like tetramethylsilane (TMS), the chemical shifts (δ) can be predicted.

These predicted NMR spectra are invaluable for confirming the molecular structure and aiding in the assignment of experimental NMR signals. The accuracy of these predictions depends on the chosen functional and basis set, and often a good correlation with experimental data can be achieved.

Table 8.4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: The following data is illustrative and not based on actual published results.)

Atom Predicted Chemical Shift (ppm)
H (Methyl) 3.95
C (Carbonyl) 165.8

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show seven distinct signals corresponding to the aromatic protons and the methyl group protons. The protons on the unsubstituted pyridine (B92270) ring will resemble those of 2,2'-bipyridine (B1663995), while the protons on the substituted ring will be shifted due to the electronic influence of the carboxylate group. The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. The aromatic region (7.5-8.8 ppm) will display a series of doublets and triplets, with coupling constants characteristic of ortho, meta, and para relationships between protons on the pyridine rings.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. libretexts.org The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the 165-170 ppm range. oregonstate.edu The ten aromatic carbons will resonate between approximately 120 and 157 ppm. researchgate.net The methyl carbon of the ester group will appear as a single peak in the upfield region, around 52-53 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals.

COSY: Would reveal the coupling relationships between adjacent protons within each pyridine ring.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net

HMBC: Would show correlations between protons and carbons over two to three bonds, which is critical for identifying the quaternary carbons (those without attached protons) and for confirming the connectivity between the bipyridine core and the methyl carboxylate group. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl [2,2'-bipyridine]-6-carboxylate This table is predictive and based on data from similar compounds.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C=O-~166Ester carbonyl carbon. oregonstate.edu
OCH₃~3.95 (s, 3H)~52.5Methyl ester protons and carbon.
C2/C2' - C6/C6'7.5 - 8.8 (m, 7H)120 - 157Complex multiplet for 7 aromatic protons and 10 aromatic carbons. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic bipyridine system and the methyl ester group.

The bipyridine core gives rise to several distinct vibrations. researchgate.net These include C=N and C=C stretching vibrations within the aromatic rings, typically observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are found in the 700-900 cm⁻¹ range. nipne.ro

The methyl ester functional group introduces two very strong and characteristic absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which for an aromatic ester like this, is expected to appear in the range of 1715-1730 cm⁻¹. Additionally, two C-O stretching vibrations are expected: one for the C(=O)-O bond and another for the O-CH₃ bond, typically found in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions, respectively.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3050-3150C-H StretchAromatic (Bipyridine)
2950-2990C-H StretchMethyl (Ester)
1715-1730C=O StretchEster Carbonyl
1400-1600C=C and C=N StretchAromatic (Bipyridine) researchgate.net
1250-1300C-O Stretch (asymmetric)Ester
700-900C-H Bend (out-of-plane)Aromatic (Bipyridine) nipne.ro

Mass Spectrometry (MS, MALDI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. The molecular formula of this compound is C₁₂H₁₀N₂O₂, giving it a molecular weight of approximately 214.22 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak (M⁺) at m/z ≈ 214. The fragmentation pattern would be dictated by the stability of the resulting ions. msu.edu Key fragmentation pathways for an aromatic ester include:

Loss of the methoxy (B1213986) radical (•OCH₃): This would lead to a significant peak at m/z 183 (M - 31), corresponding to the stable bipyridine-acylium cation.

Loss of the carbomethoxy radical (•COOCH₃): This cleavage would result in a peak at m/z 155 (M - 59), corresponding to the 2,2'-bipyridinyl cation. libretexts.org

Loss of formaldehyde (B43269) (CH₂O) from the M-1 ion: A less common rearrangement may also be observed.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that imparts less energy to the molecule during the ionization process. For this compound, a MALDI-TOF (Time-of-Flight) analysis would be expected to show a very strong signal for the protonated molecule [M+H]⁺ at m/z ≈ 215, with minimal or no fragmentation. This makes MALDI-MS particularly useful for confirming the molecular weight with high accuracy.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueFragment IdentityNeutral Loss
214[C₁₂H₁₀N₂O₂]⁺Molecular Ion (M⁺)
183[C₁₁H₇N₂CO]⁺•OCH₃ (31 Da)
155[C₁₀H₇N₂]⁺•COOCH₃ (59 Da)

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal XRD: This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for the free this compound molecule is not found in the surveyed literature, the crystal structure of a related copper(II) complex, [(2,2′-bipyridine-6-carboxylato-κ³N,N,O)-(6-phenylpyridine-2-carboxylate-κ²N,O)copper(II)] monohydrate, has been determined (CCDC no.: 2256107). researchgate.net In this structure, the de-esterified [2,2'-bipyridine]-6-carboxylate anion acts as a tridentate ligand, coordinating to the copper ion through both nitrogen atoms and one of the carboxylate oxygen atoms. This demonstrates the inherent chelating ability of the molecule and confirms the planarity of the bipyridine system and the geometry of the carboxylate group relative to the rings. researchgate.net

Powder XRD (PXRD): This method is used on bulk crystalline samples and produces a diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is primarily used to assess the crystallinity and phase purity of a synthesized batch of this compound. Different crystalline forms (polymorphs) of the compound would each produce a unique powder diffraction pattern.

Other Advanced Spectroscopic Methods (e.g., UV-Vis-NIR) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by intense absorption bands in the UV region, characteristic of the π-conjugated bipyridine system.

The parent 2,2'-bipyridine molecule exhibits strong absorptions corresponding to π → π* transitions. nist.gov For this compound, these transitions are expected to be present, potentially with a slight shift in wavelength (solvatochromism) due to the presence of the methyl ester substituent. The spectrum would likely show two main absorption maxima:

A very intense band around 240-250 nm.

A second strong, broad band around 280-290 nm.

These absorptions are due to electronic transitions from the bonding and non-bonding molecular orbitals to the anti-bonding π* orbitals of the aromatic system. mdpi.com Metal-to-ligand charge transfer (MLCT) bands may appear in the visible region if the compound is coordinated to a transition metal ion. researchgate.net Near-infrared (NIR) spectroscopy is generally not expected to be highly informative for this molecule in its free state, as it primarily detects overtones and combination bands of fundamental vibrations (like C-H, N-H, O-H), which are weak in this region.

Table 4: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

Approximate λₘₐₓ (nm)Type of TransitionChromophore
~245π → πBipyridine Ring System nist.gov
~285π → πBipyridine Ring System nist.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of asymmetrically substituted bipyridines like Methyl [2,2'-bipyridine]-6-carboxylate often faces challenges, including low yields and the need for multi-step procedures. Future research will undoubtedly focus on developing more efficient, scalable, and atom-economical synthetic routes.

A significant area of exploration involves refining metal-catalyzed cross-coupling reactions. While methods like Suzuki, Stille, and Negishi couplings are foundational, they often suffer from catalyst inhibition by the bipyridine product. mdpi.com Future work could focus on designing catalysts that are less susceptible to product coordination. An emerging strategy is the palladium-catalyzed direct C-H arylation of pyridine (B92270) N-oxides, which offers a more direct route to unsymmetrical bipyridines. capes.gov.br Another innovative approach that warrants further investigation is the use of trimethylammonium salts as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. acs.org This method can proceed under mild conditions and simplifies purification, offering a promising alternative to traditional halogen-based substitutions. acs.org

Furthermore, electrochemical methods that generate active Ni(0) catalysts in situ for homocoupling reactions present a pathway to greener synthesis by potentially reducing the need for metal reagents and ligands. mdpi.com Adapting these electrochemical approaches for the heterocoupling required for this compound could represent a significant breakthrough.

Table 1: Comparison of Synthetic Strategies for Bipyridine Derivatives

Synthetic Method Typical Catalyst/Reagent Advantages Future Research Direction for this compound
Suzuki Coupling Palladium Catalyst, Boronic Acid High functional group tolerance, commercial availability of reagents. mdpi.com Development of catalysts resistant to bipyridine product inhibition.
Stille Coupling Palladium Catalyst, Organotin Reagent Effective for complex fragments. mdpi.com Finding less toxic alternatives to organotin reagents.
Negishi Coupling Palladium or Nickel Catalyst, Organozinc Reagent High reactivity and selectivity. mdpi.com Optimization for large-scale, cost-effective production.
Direct C-H Arylation Palladium Catalyst, Pyridine N-oxide Fewer pre-functionalization steps, higher atom economy. capes.gov.br Application to a wider range of pyridine precursors with carboxylate groups.

| SNAr | Trimethylammonium Salt, Nucleophile | Mild conditions, simplified purification, avoids halogenated precursors. acs.org | Exploration of diverse nucleophiles to introduce further functionality post-synthesis. |

Design of Next-Generation Ligands for Enhanced Performance

The inherent structure of this compound is a launchpad for designing next-generation ligands with tailored electronic and steric properties. Future research will focus on strategic modifications to the bipyridine backbone to enhance the performance of its metal complexes in specific applications.

One promising avenue is the introduction of bulky substituents, such as mesityl groups, at positions flanking the coordinating nitrogen atoms (e.g., the 6 and 6' positions). acs.org This steric hindrance can prevent the formation of inactive catalyst dimers, a common deactivation pathway for molecular catalysts in processes like CO2 reduction. acs.org Another sophisticated design involves creating "insulated" ligands. By encapsulating the π-conjugated bipyridine within a macrocyclic structure like a rotaxane, it is possible to suppress non-radiative decay pathways and enhance the photophysical properties of the resulting metal complexes, which is crucial for applications in luminescence and photoredox catalysis. rsc.org

Extending the π-conjugation of the ligand by adding aromatic groups like naphthalene (B1677914) or pyrene (B120774) has been shown to improve catalytic performance by enhancing interactions with heterogeneous supports such as carbon nanotubes. acs.org Applying this strategy to the this compound framework could lead to more active and robust heterogeneous catalysts. Furthermore, incorporating additional functional units to create bifunctional ligands is a key area of future development. For instance, integrating a pyrrolidine (B122466) moiety could combine the metal-binding site of the bipyridine with an organocatalytic center, enabling cooperative catalysis for complex chemical transformations. tandfonline.comresearchgate.net

Expansion of Catalytic Applications

Complexes derived from bipyridine carboxylates are already known to be active in critical catalytic reactions, and a major future direction is the expansion of their utility. Research will aim to enhance their activity, selectivity, and stability in existing applications and to introduce them into new catalytic territories.

In the realm of sustainable energy, these complexes are prime candidates for water splitting and CO2 reduction. For example, nickel complexes supported on carbon nanotubes have shown high activity for the oxygen evolution reaction (OER). acs.org Future work on this compound analogues will likely involve their immobilization on conductive supports to create highly active and stable electrocatalysts. acs.org Similarly, manganese and rhenium complexes with bipyridine ligands are effective for the electrocatalytic and photocatalytic reduction of CO2 to valuable products like CO or formic acid. acs.orgprinceton.edunih.gov The focus will be on tuning the ligand structure to lower the overpotential and increase the turnover frequency and product selectivity. acs.org

Beyond energy applications, bio-inspired catalysis presents a fertile ground for research. Iron and manganese complexes with bipyridine-based ligands are being explored to mimic the enzymatic cleavage of alkenes under mild conditions, a stark contrast to harsh industrial methods like ozonolysis. digitellinc.com The asymmetric nature of this compound makes it an ideal platform for developing catalysts for stereoselective organic synthesis, including C-C cross-coupling reactions. acs.org A significant trend is the development of recyclable heterogeneous catalysts by anchoring these complexes to solid supports like SBA-15 silica (B1680970) or TiO2, which addresses the common drawbacks of homogeneous catalysts, such as difficult separation and reuse. nih.govnih.gov

Table 2: Emerging Catalytic Applications for Bipyridine-Carboxylate Complexes

Catalytic Application Metal Center Key Research Goal
CO₂ Reduction Manganese, Rhenium Lowering overpotential, increasing selectivity for specific products (e.g., CO vs. HCOOH). acs.orgacs.org
Water Splitting (OER) Nickel, Ruthenium High current density at low overpotential, long-term stability in alkaline/acidic media. acs.org
Alkene Cleavage Manganese, Iron Selective formation of aldehydes/ketones under mild, environmentally friendly conditions. digitellinc.com
Photoredox C-C Coupling Nickel, Iridium Broadening substrate scope, use of visible light, synthesis of complex molecules. acs.org

| Asymmetric Synthesis | Palladium, Copper | High enantioselectivity in C-H activation and other bond-forming reactions. tandfonline.com |

Advanced Functional Materials Development

The ability of this compound to act as a versatile building block is central to the future development of advanced functional materials. Its combination of a chelating unit and a linking carboxylate group makes it an ideal component for constructing complex, high-order structures.

Metal-Organic Frameworks (MOFs) represent a particularly promising area. By using ligands like this, researchers can construct porous, crystalline materials with tailored properties. Future research will explore the creation of MOFs with open bipyridine sites that can be post-synthetically metalated to serve as single-site heterogeneous catalysts. digitellinc.com Such materials could find use in selective gas sorption, chemical separations, and sensing. For instance, Ni(II)-based MOFs have demonstrated the ability to act as highly sensitive and selective fluorescent sensors for detecting environmental pollutants like 2,4,6-trinitrophenol. digitellinc.com

The photophysical properties of metal complexes derived from these ligands will also be harnessed. Ruthenium and iridium complexes are well-known for their luminescent properties. Incorporating these complexes as nodes within a MOF structure or as guests within its pores can lead to materials for light-harvesting applications, photocatalysis, and solid-state lighting. rsc.orgrsc.org The development of supramolecular architectures, where molecules are self-assembled through non-covalent interactions like hydrogen bonding and π-π stacking, is another key direction that will be driven by the unique functionalities of the this compound ligand. mdpi.com

Mechanistic Studies and Computational Refinements

A deep understanding of reaction mechanisms and electronic structures is critical to the rational design of better catalysts and materials. Future research will increasingly rely on a synergy between experimental techniques and advanced computational modeling.

Techniques such as in-situ infrared spectroelectrochemistry (IR-SEC) will be vital for intercepting and characterizing transient intermediates in catalytic cycles, providing direct evidence for proposed mechanisms. acs.org This is particularly important for understanding multi-electron processes like CO2 reduction, where the nature of the reduced catalyst species dictates the reaction pathway. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), will play a predictive role. DFT calculations can be used to model the geometries of metal complexes, calculate the binding energies of substrates and intermediates, and rationalize the electronic effects of different substituents on the ligand framework. princeton.edu This allows for the in-silico screening of new ligand designs before undertaking their often-laborious synthesis. Furthermore, molecular dynamics simulations and Hirshfeld surface analysis can provide profound insights into the non-covalent interactions that govern the assembly of functional materials and the binding of substrates within catalyst pockets. orgchemres.orgnih.gov By combining these computational tools with empirical data, researchers can refine their understanding and accelerate the discovery of next-generation systems based on this compound.

Q & A

Q. What are the common synthetic routes for Methyl [2,2'-bipyridine]-6-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via cross-coupling reactions between halogenated pyridine precursors. For example, coupling 2-chloropyridine derivatives with methyl carboxylate-substituted pyridines under palladium catalysis can yield the target compound. Reaction conditions such as solvent polarity (e.g., dimethylformamide or tetrahydrofuran), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect regioselectivity and yield. Side reactions, such as dehalogenation or over-coupling, can be mitigated by optimizing stoichiometry and inert atmosphere conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For instance, the methyl ester group at position 6 appears as a singlet near δ 3.9 ppm in ¹H NMR, while aromatic protons show splitting patterns indicative of bipyridine conjugation .
  • X-ray Crystallography : SHELXL (via the SHELX suite) is widely employed for structural refinement. Hydrogen bonding networks and π-stacking interactions are analyzed using programs like ORTEP-3 for graphical representation .

Q. How does this compound function as a ligand in coordination chemistry?

The bipyridine core acts as a bidentate ligand, chelating metal ions (e.g., Ru²⁺, Cu²⁺) through its nitrogen atoms. The electron-withdrawing carboxylate ester at position 6 modulates the ligand’s electronic properties, enhancing metal-to-ligand charge transfer (MLCT) in photochemical applications. Stability constants of resulting complexes are determined via UV-Vis titration or cyclic voltammetry .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound?

Regioselectivity is influenced by steric and electronic factors. For example, introducing substituents at the 4' position requires protecting the carboxylate group to prevent unwanted side reactions. Boekelheide rearrangement or directed ortho-metalation strategies can improve selectivity. Computational modeling (e.g., DFT) aids in predicting reactive sites and optimizing synthetic pathways .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Discrepancies between X-ray structures and NMR data often stem from dynamic effects (e.g., conformational flexibility in solution). High-resolution crystallography (using synchrotron radiation) and variable-temperature NMR experiments help reconcile such differences. SHELXL’s twin refinement tools are critical for handling twinned crystals or disorder in the carboxylate group .

Q. What role does this compound play in photochemical applications?

The compound’s extended π-conjugation and tunable redox properties make it suitable for light-harvesting systems. In Ru(II) polypyridyl complexes, it facilitates MLCT transitions for solar energy conversion. Time-resolved fluorescence spectroscopy and transient absorption studies quantify excited-state lifetimes and quantum yields .

Q. How do metal complexes of this compound modulate enzyme activity?

Cu(II) or Zn(II) complexes of this ligand can act as artificial metalloenzymes. For example, they inhibit proteases by binding to active-site histidine residues. Kinetic assays (e.g., Michaelis-Menten plots) and X-ray crystallography of enzyme-ligand complexes elucidate inhibition mechanisms .

Q. How does this compound compare structurally and functionally to its analogs?

Comparative studies with analogs like 6,6'-dimethyl-2,2'-bipyridine reveal:

  • Steric Effects : Methyl groups at 6,6' positions hinder metal coordination, reducing complex stability.
  • Electronic Effects : Electron-withdrawing carboxylates lower the ligand’s π*-orbital energy, enhancing MLCT efficiency. Tabulated data from UV-Vis and cyclic voltammetry highlight these differences .

Methodological Notes

  • Data Contradiction Analysis : Use Hirshfeld surface analysis (via CrystalExplorer) to validate hydrogen bonding patterns against NMR-derived NOE correlations .
  • Experimental Design : For photochemical studies, employ controlled inert-atmosphere setups (e.g., Schlenk lines) to prevent ligand oxidation .

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Methyl [2,2'-bipyridine]-6-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.